molecular formula C17H15N3O2S B5512181 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide

Cat. No.: B5512181
M. Wt: 325.4 g/mol
InChI Key: CCLNPAXIQNRJJD-XDHOZWIPSA-N
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Description

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a quinoline moiety linked to a benzenesulfonamide group, making it a candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with quinoline-8-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, disrupting its function and leading to the inhibition of cancer cell growth . The compound’s quinoline moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
  • 4-methyl-N-[2-oxo-2-(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its overall versatility in various applications .

Properties

IUPAC Name

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-13-7-9-16(10-8-13)23(21,22)20-19-12-15-5-2-4-14-6-3-11-18-17(14)15/h2-12,20H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNPAXIQNRJJD-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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